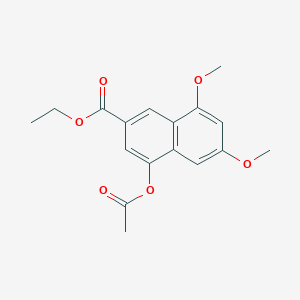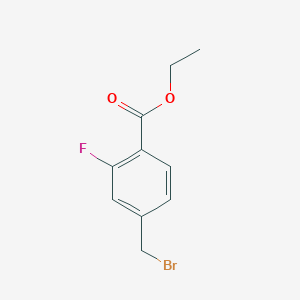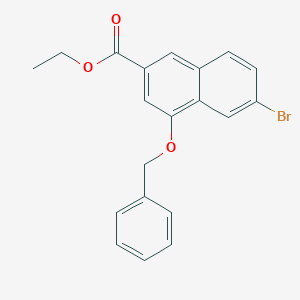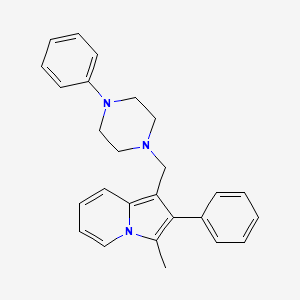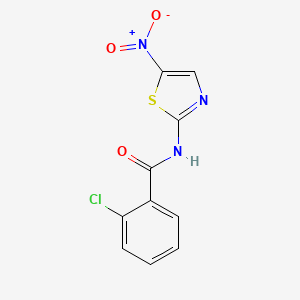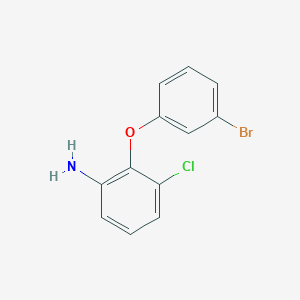
2-(3-Bromophenoxy)-3-chlorobenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenoxy)-3-chlorobenzenamine is an organic compound that features both bromine and chlorine atoms attached to a benzene ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both bromine and chlorine atoms in its structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)-3-chlorobenzenamine typically involves the reaction of 3-bromophenol with 3-chloroaniline. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromophenoxy)-3-chlorobenzenamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products include substituted phenoxy derivatives.
Oxidation Reactions: The major products include quinones or other oxidized derivatives.
Reduction Reactions: The major products include amines or other reduced derivatives.
Applications De Recherche Scientifique
2-(3-Bromophenoxy)-3-chlorobenzenamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenoxy)-3-chlorobenzenamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The presence of bromine and chlorine atoms in its structure allows for strong interactions with biological molecules, enhancing its efficacy in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Bromophenoxy)methyl quinoline
- 4-(3-Bromophenoxy)piperidine hydrochloride
- 2-(3-Bromophenoxy)acetic acid
Uniqueness
2-(3-Bromophenoxy)-3-chlorobenzenamine is unique due to the presence of both bromine and chlorine atoms in its structure. This dual halogenation provides it with distinct chemical properties and reactivity compared to other similar compounds. The combination of these halogens allows for a wider range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C12H9BrClNO |
|---|---|
Poids moléculaire |
298.56 g/mol |
Nom IUPAC |
2-(3-bromophenoxy)-3-chloroaniline |
InChI |
InChI=1S/C12H9BrClNO/c13-8-3-1-4-9(7-8)16-12-10(14)5-2-6-11(12)15/h1-7H,15H2 |
Clé InChI |
FIUUABFOTFKXAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)OC2=C(C=CC=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Diselenobis[2-chloropyridine]](/img/structure/B13931053.png)

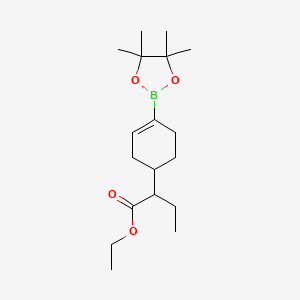
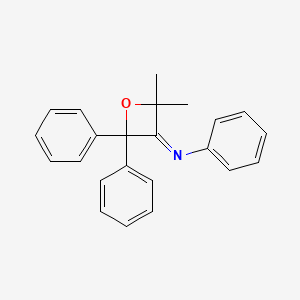
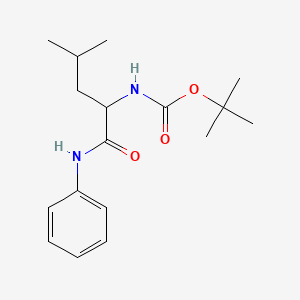

![tert-Butyl 2-formyl-1-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13931095.png)

